2-Amino-4-Bromophenol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523846. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

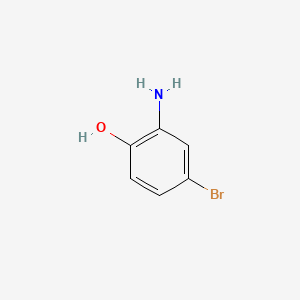

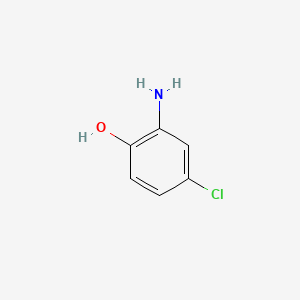

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRIPENGTGSNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326075 | |

| Record name | 2-Amino-4-Bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-68-6 | |

| Record name | 40925-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-Bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4-Bromophenol CAS number and properties

CAS Number: 40925-68-6

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-Bromophenol (CAS No. 40925-68-6), a halogenated aromatic amine critical to various chemical and pharmaceutical syntheses. The document details its physicochemical properties, safety and handling protocols, and established applications as a versatile chemical intermediate. A detailed experimental protocol for its synthesis via the reduction of 4-bromo-2-nitrophenol (B183274) is provided. Furthermore, this guide illustrates its role as a key building block in the development of biologically active molecules, including enzyme inhibitors, highlighting its significance in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound, also known as 4-Bromo-2-aminophenol, is a substituted phenolic compound.[1] At room temperature, it typically presents as a white to light brown crystalline solid.[1][2] Its structure, featuring an amino group, a hydroxyl group, and a bromine atom on a benzene (B151609) ring, makes it a valuable intermediate in organic synthesis.[3]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 40925-68-6 | [1][3][4] |

| Molecular Formula | C₆H₆BrNO | [1][3][4] |

| Molecular Weight | 188.02 g/mol | [1][3][5] |

| Appearance | White to gray to brown powder/crystals | [1][2][6] |

| Melting Point | 130-140 °C | [1][4][7] |

| Boiling Point | 282.8 °C at 760 mmHg | [1][4][7] |

| Density | ~1.77 g/cm³ | [1][7] |

| pKa | 9.19 ± 0.18 (Predicted) | [2][7] |

| LogP | 2.318 | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol (B145695) and acetone.[1][7] |

Structural Information

Caption: 2D structure of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[2] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[5][8][9]

GHS Hazard Information

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Recommended Handling Protocols

-

Engineering Controls: Use in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles (European standard - EN 166).[8]

-

Hand Protection: Wear suitable protective gloves.[8]

-

Skin and Body Protection: Wear long-sleeved clothing.[8]

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[8]

-

-

Storage: Store in a cool, dry place (recommended 2-8°C), isolated from incompatible substances like acids and bases.[2][7]

Applications in Research and Development

This compound is not typically an end-product but serves as a crucial building block in synthesizing more complex molecules.[1][3] Its reactivity makes it valuable in the pharmaceutical, dye, and agrochemical industries.[1][3]

Caption: Key application areas for this compound.

Pharmaceutical Intermediate

This compound is a key reactant in the synthesis of various pharmaceuticals, particularly anti-inflammatory agents and analgesics.[3] Its structure is utilized to create more complex molecules that can interact with biological targets.

Notable examples of its use as a reactant include:

-

Synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives, which act as inhibitors for protein tyrosine phosphatase 1B (PTP1B), a target in diabetes research.[4][10]

-

Preparation of benzoxazole (B165842) benzenesulfonamides, which serve as allosteric inhibitors of fructose-1,6-bisphosphatase.[4][10]

-

Synthesis of lipophilic inhibitors for deoxy-xylulose-phosphate reductoisomerase.[4][10]

Other Industrial Uses

-

Dyes and Pigments: It is used as a coupling agent in the development of azo dyes, contributing to vibrant and stable colors for textiles.[3]

-

Agrochemicals: It serves as an intermediate in the production of various agrochemicals.[1]

-

Analytical Chemistry: It can be employed as a reagent in certain analytical methods for the detection of other chemical substances.[3]

Experimental Protocols: Synthesis

The most common route for synthesizing this compound is through the catalytic reduction of 4-bromo-2-nitrophenol.[1] Below is a detailed methodology based on a literature procedure.[11]

Synthesis via Catalytic Hydrogenation

This protocol details the reduction of 4-bromo-2-nitrophenol using a Rhodium-on-Carbon (Rh/C) catalyst under a hydrogen atmosphere.

Materials:

-

4-bromo-2-nitrophenol (starting material)

-

Tetrahydrofuran (THF) (solvent)

-

5% Rhodium on Carbon (Rh/C) (catalyst)

-

Hydrogen gas (H₂)

-

Celite (filtration aid)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-bromo-2-nitrophenol (233 mmol) in THF (500 mL).

-

Catalyst Addition: Add 5% Rh/C (5.00 g) to the solution.

-

Hydrogenation: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 11 hours.

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with additional THF to ensure complete recovery of the product.

-

-

Isolation: Concentrate the filtrate using a rotary evaporator to yield the final product, this compound, as a brown solid.

Expected Yield: ~99%[11]

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a high-value chemical intermediate with significant utility in both industrial and research settings. Its well-defined physicochemical properties and predictable reactivity make it an essential precursor for a range of products, most notably in the development of novel pharmaceutical agents. Adherence to strict safety protocols is mandatory when handling this compound. The synthetic methodologies are efficient and high-yielding, ensuring its availability for ongoing research and development endeavors.

References

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 40925-68-6 [m.chemicalbook.com]

- 5. This compound | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 40925-68-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. file1.lookchem.com [file1.lookchem.com]

- 10. 2-氨基-4-溴酚 ≥94% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 2-Amino-4-Bromophenol: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 2-Amino-4-Bromophenol, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Nomenclature

This compound is an aromatic organic compound characterized by a phenol (B47542) ring substituted with both an amino group (-NH2) and a bromine atom (-Br).[1][2] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3]

The locations of the functional groups on the benzene (B151609) ring are critical to its chemical reactivity and properties. The compound is also known by synonyms such as 5-Bromo-2-hydroxyaniline.[3]

Chemical Structure Representations:

-

SMILES: C1=CC(=C(C=C1Br)N)O[3]

-

InChI: InChI=1S/C6H6BrNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2[3]

-

InChIKey: JHRIPENGTGSNPJ-UHFFFAOYSA-N[3]

Physicochemical and Spectral Data

This compound typically appears as a white, yellow, or brown crystalline solid.[1][4] It is sparingly soluble in water but shows better solubility in organic solvents like ethanol (B145695) and ether.[4][5] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 188.02 g/mol | [2][3] |

| Melting Point | 133-140 °C | [4][6][7] |

| Boiling Point | 282.8 °C at 760 mmHg (Predicted) | [4][5] |

| Density | ~1.77 g/cm³ (Predicted) | [4] |

| Flash Point | 124.9 °C | [4][5] |

| pKa | 9.19 ± 0.18 (Predicted) | [1] |

| Appearance | White to gray to brown powder or crystals | [1][4] |

Spectral Information: Spectral data for this compound, including 1H NMR, Mass Spectrometry (GC-MS), and IR spectra, are available in various databases.[3] For instance, high-resolution mass spectrometry (HRMS) data has been reported with a calculated m/z for [M+H]⁺ of 187.9706, and an experimental value of 187.9704.[7]

Experimental Protocol: Synthesis of this compound

This compound is commonly synthesized via the reduction of 4-bromo-2-nitrophenol (B183274).[7] The following protocol details a common laboratory procedure for this transformation.

Reaction: Hydrogenation of 4-bromo-2-nitrophenol.

Materials:

-

4-bromo-2-nitrophenol (50.7 g, 233 mmol)

-

Tetrahydrofuran (THF) (500 mL)

-

5% Rhodium on Carbon (Rh/C) catalyst (5.00 g)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a suitable reaction vessel, dissolve 4-bromo-2-nitrophenol (50.7 g, 233 mmol) in THF (500 mL).

-

To this solution, add 5% Rh/C catalyst (5.00 g).

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 11 hours.

-

Upon reaction completion, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The resulting product is this compound as a brown solid (43.3 g, 99% yield).[7]

Characterization of the Product:

-

Melting Point: 133-135 °C[7]

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.29 (1H, s), 6.72 (1H, d, J = 2.4 Hz), 6.56 (1H, d, J = 8.3 Hz), 6.50 (1H, dd, J = 8.3, 2.4 Hz), 4.91 (2H, br s)[7]

-

IR (ATR): 3062, 1497, 1444, 1437, 1279 cm⁻¹[7]

-

HRMS (ESI): m/z calculated for C₆H₇BrNO [M+H]⁺ 187.9706; found 187.9704[7]

Another patented method involves the hydrogenation of 2-nitro-4-bromophenol using an Fe-Cr modified Raney-Ni catalyst in an alcohol solvent at normal pressure.[8]

Visualized Synthesis Workflow

The following diagram illustrates the synthesis pathway for this compound from its nitro precursor.

Caption: Synthesis of this compound via catalytic hydrogenation.

Applications in Research and Development

This compound serves as a valuable intermediate in various synthetic applications. It is utilized in the production of dyes and pigments, where it can act as a coupling agent in the formation of azo dyes.[1][2] Furthermore, its structure makes it a key building block in the pharmaceutical industry for synthesizing more complex molecules, including analgesics and anti-inflammatory agents.[2] For instance, it is a reactant for preparing (aryl)oxadiazolobenzoxazinones through the Suzuki-Miyaura reaction.[9]

References

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Preparation method of 4-bromo-2-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 9. scbt.com [scbt.com]

Synthesis of 2-Amino-4-Bromophenol from 4-Bromophenol: A Technical Guide

Issued for: Researchers, Scientists, and Drug Development Professionals Document ID: WG-2025-12-21-01 Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-Bromophenol, a valuable intermediate in the pharmaceutical and dye industries.[1] The document details a reliable two-step synthetic pathway starting from commercially available 4-bromophenol (B116583). The core of this process involves the regioselective nitration of the phenol (B47542) ring, followed by the reduction of the introduced nitro group. This guide presents detailed experimental protocols, quantitative data, and process workflows to assist researchers in the successful laboratory-scale synthesis of this compound.

Overall Synthesis Pathway

The conversion of 4-bromophenol to this compound is efficiently achieved through a two-step reaction sequence:

-

Nitration: Electrophilic aromatic substitution on 4-bromophenol introduces a nitro group (NO₂) ortho to the hydroxyl group, yielding 4-bromo-2-nitrophenol (B183274).

-

Reduction: The nitro group of the intermediate is subsequently reduced to an amino group (NH₂) to produce the final product, this compound.

Step 1: Nitration of 4-Bromophenol

The nitration of 4-bromophenol is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric and sulfuric acids, attacks the electron-rich phenol ring.[2] The hydroxyl group is a strongly activating ortho-, para-director. Since the para position is blocked by the bromine atom, the substitution occurs predominantly at the ortho position.

Data Presentation: Nitration Methodologies

Several methods can be employed for the nitration of phenolic compounds. The classic approach using a mixture of nitric and sulfuric acids is robust and generally provides high yields.[2] Alternative methods offer different conditions that may be suitable for various laboratory settings.

| Nitrating Agent | Solvent | Temperature (°C) | Est. Reaction Time | Est. Yield (%) | Reference |

| Nitric Acid / Sulfuric Acid | Chloroform | 40 - 80 | 1 - 3 hours | 80 - 90 | [2] |

| Metal Nitrate (e.g., Cu(NO₃)₂) | Acetonitrile | 90 | 2 - 4 hours | 70 - 85 | [2] |

| Ammonium Nitrate / KHSO₄ | Acetonitrile | Reflux | 3 - 6 hours | 65 - 80 | [2] |

Experimental Protocol: Nitration with Nitric and Sulfuric Acid

This protocol is adapted from established methods for the nitration of substituted phenols and is expected to yield 4-bromo-2-nitrophenol efficiently.[2]

Materials:

-

4-Bromophenol

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Chloroform (or Dichloromethane)

-

Ice

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromophenol (1 equivalent) in chloroform.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-3 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 4-bromo-2-nitrophenol, can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[2]

Step 2: Reduction of 4-Bromo-2-Nitrophenol

The second step is the reduction of the nitro group in 4-bromo-2-nitrophenol to an amine. Catalytic hydrogenation is a clean and highly efficient method for this transformation, often providing near-quantitative yields of the desired product.

Data Presentation: Catalytic Hydrogenation

A highly effective method for the reduction of 4-bromo-2-nitrophenol utilizes a rhodium on carbon (Rh/C) catalyst under a hydrogen atmosphere.[3] This method is notable for its high yield and relatively mild reaction conditions.

| Parameter | Value | Reference |

| Substrate | 4-bromo-2-nitrophenol (233 mmol) | [3] |

| Catalyst | 5% Rhodium on Carbon (Rh/C) | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Temperature | Room Temperature | [3] |

| Pressure | Hydrogen Atmosphere (balloon) | [3] |

| Reaction Time | 11 hours | [3] |

| Yield | 99% | [3] |

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 4-bromo-2-nitrophenol to this compound.[3]

Materials:

-

4-bromo-2-nitrophenol

-

5% Rhodium on Carbon (Rh/C)

-

Tetrahydrofuran (THF)

-

Hydrogen gas supply (e.g., balloon or cylinder)

-

Celite®

Procedure:

-

To a solution of 4-bromo-2-nitrophenol (1 equivalent) in THF, add 5% Rh/C catalyst (approx. 10% by weight of the substrate).[3]

-

Seal the reaction vessel, evacuate the air, and backfill with hydrogen gas. Maintain a hydrogen atmosphere (a balloon is sufficient for small-scale reactions).

-

Stir the reaction mixture vigorously at room temperature for approximately 11 hours.[3]

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter pad with additional THF.

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.[3]

Experimental Workflow Visualization

The entire synthesis process, from starting material to final product, can be visualized as a sequential workflow.

Physicochemical Data of this compound

The final product is typically a white to light brown crystalline solid.[4] Proper characterization is essential to confirm its identity and purity.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [4] |

| CAS Number | 40925-68-6 | [3][4][5] |

| Molecular Formula | C₆H₆BrNO | [3][4][5] |

| Molecular Weight | 188.02 g/mol | [3] |

| Appearance | White to gray to brown powder/crystals | [4][6] |

| Melting Point | 130-135 °C, 133-135 °C, 135-140°C | [3][4] |

| Boiling Point | 282.8 °C at 760 mmHg | [4] |

| Solubility | Slightly soluble in cold water; soluble in hot ethanol, ether, chloroform, and acetone | [4][5] |

References

Spectroscopic Profile of 2-Amino-4-Bromophenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-Bromophenol (CAS No: 40925-68-6), a key intermediate in the synthesis of various pharmaceuticals and dyes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₆BrNO[1]

-

Molecular Weight: 188.02 g/mol [1]

-

Appearance: White to light brown crystalline solid[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and estimated ¹³C NMR spectral data for this compound.

¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.3 | Broad Singlet (bs) | 1H | -OH |

| ~6.75 | Doublet (d) | 1H | Ar-H (H-3) |

| ~6.6 | Doublet (d) | 1H | Ar-H (H-5) |

| ~6.0 | Doublet of Doublets (dd) | 1H | Ar-H (H-6) |

| ~4.8 | Broad Singlet (bs) | 2H | -NH₂ |

Predicted data; actual experimental values may vary.

¹³C NMR Data

| Chemical Shift (δ) ppm (Estimated) | Assignment |

| ~145 | C-1 (-OH) |

| ~140 | C-2 (-NH₂) |

| ~125 | C-6 |

| ~118 | C-5 |

| ~116 | C-3 |

| ~114 | C-4 (-Br) |

Estimated data based on the chloro-analogue and general substituent effects.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the hydroxyl (-OH), amino (-NH₂), and aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1600 - 1585 | Strong | Aromatic C=C ring stretching |

| 1500 - 1400 | Strong | Aromatic C=C ring stretching |

| ~1220 | Strong | C-O stretching of phenol |

| 900 - 675 | Strong | C-H out-of-plane bending |

| Below 600 | Medium | C-Br stretching |

Characteristic absorption ranges for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[7]

| m/z | Relative Intensity | Assignment |

| 189 | ~97% of M⁺ | [M+2]⁺ |

| 187 | 100% | [M]⁺ |

| 108 | Moderate | [M - Br]⁺ |

| 80 | Moderate | [C₅H₄O]⁺ |

The molecular ion region shows two peaks of nearly equal intensity at m/z 187 and 189, which is a definitive indicator of a monobrominated compound.[1][8]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Reference: DMSO-d₆ solvent peak at 39.52 ppm.

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the resulting fine powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Parameters (FTIR):

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry Protocol

-

Sample Preparation (GC/MS):

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane (B109758) or methanol.

-

-

Instrument Parameters (GC/MS):

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in splitless mode at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. hmdb.ca [hmdb.ca]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. rsc.org [rsc.org]

- 6. asianpubs.org [asianpubs.org]

- 7. This compound | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.uiowa.edu [chem.uiowa.edu]

A Comprehensive Technical Guide to 2-Amino-4-Bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-4-Bromophenol, a versatile chemical intermediate with significant applications in pharmaceutical development and dye synthesis. This document outlines its core physicochemical properties, detailed experimental protocols for its synthesis, and its role in the development of therapeutic agents, particularly as a precursor for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors.

Core Physicochemical Data

This compound is a substituted aromatic compound containing amino, bromo, and hydroxyl functional groups. These groups contribute to its reactivity and utility as a building block in organic synthesis.[1][2]

| Property | Value |

| Molecular Formula | C₆H₆BrNO[1][2][3][4] |

| Molecular Weight | 188.02 g/mol [1][2][3][4] |

| CAS Number | 40925-68-6[1][2][3] |

| Appearance | Brownish-red to yellow, needle-like crystals or powder[4] |

| Melting Point | 130-135 °C[2] |

| Boiling Point | 282.8 °C at 760 mmHg[1][2] |

| Solubility | Slightly soluble in cold water and ethanol; soluble in hot ethanol, ether, and chloroform |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reduction of 4-Bromo-2-nitrophenol.[3]

Materials:

-

4-Bromo-2-nitrophenol

-

Tetrahydrofuran (THF)

-

5% Rhodium on Carbon (Rh/C) catalyst

-

Hydrogen gas

-

Celite

Procedure:

-

A solution of 4-Bromo-2-nitrophenol (50.7 g, 233 mmol) is prepared in THF (500 mL).

-

To this solution, 5% Rh/C catalyst (5.00 g) is added.

-

The mixture is stirred at room temperature for 11 hours under a hydrogen atmosphere.

-

The reaction mixture is then filtered through Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound as a brown solid.[3]

Synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] Notably, it is a key reactant in the preparation of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity.[5]

Role in PTP1B Inhibition and the Insulin (B600854) Signaling Pathway

PTP1B is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates the insulin signal, which can contribute to insulin resistance.[6][7] Inhibitors of PTP1B can, therefore, enhance insulin sensitivity, making them a promising therapeutic strategy for type 2 diabetes.[4][5] Bromophenol derivatives, synthesized from precursors like this compound, have shown potent inhibitory activity against PTP1B.[5][6]

The role of PTP1B in the insulin signaling pathway.

Experimental Workflow: Synthesis of a Benzoxazole (B165842) Derivative

This compound is a precursor in the synthesis of benzoxazole derivatives, which can act as allosteric inhibitors of enzymes like fructose-1,6-bisphosphatase. The following workflow outlines a general procedure for the synthesis of a benzoxazole derivative from this compound.

Workflow for the synthesis of a benzoxazole derivative.

Further Applications

Beyond its role in pharmaceutical development, this compound is also utilized in the synthesis of azo dyes, where it acts as a coupling agent to produce vibrant and stable colors for textiles.[1] Its reactivity also makes it a valuable reagent in analytical chemistry for the detection and quantification of other chemical substances.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-Bromophenol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Amino-4-Bromophenol. It includes detailed experimental protocols and explores its role as a key intermediate in the synthesis of targeted enzyme inhibitors, offering valuable insights for researchers in medicinal chemistry and drug development.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound containing amino, bromo, and hydroxyl functional groups. It typically appears as a white to light brown or yellow crystalline solid.[1][2] Its structural characteristics make it a versatile reagent in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| CAS Number | 40925-68-6 | [1] |

| Melting Point | 130-140 °C | [3][4] |

| Boiling Point | 282.8 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 1.768 g/cm³ | [3] |

| Appearance | White to light brown/yellow crystalline powder | [1][2][5] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [3][5] |

| pKa | 9.19 ± 0.18 (Predicted) | [6] |

| LogP | 1.9 | [1][7] |

| Flash Point | 124.9 °C | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 9.29 (1H, s), 6.72 (1H, d, J = 2.4 Hz), 6.56 (1H, d, J = 8.3 Hz), 6.50 (1H, dd, J = 8.3, 2.4 Hz), 4.91 (2H, br s) | [8] |

| ¹³C NMR | Predicted spectra are available. | [9] |

| IR (ATR) | 3062, 1497, 1444, 1437, 1279 cm⁻¹ | [8] |

| Mass Spectrometry (GC-MS) | Key fragments at m/z 189, 187, 112. | [1] |

| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z calcd for C₆H₇BrNO [M+H]⁺ 187.9706; found 187.9704 | [8] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 4-bromo-2-nitrophenol (B183274).[8]

Experimental Protocol: Synthesis via Reduction

-

Materials and Equipment:

-

4-bromo-2-nitrophenol

-

Tetrahydrofuran (THF)

-

5% Rhodium on Carbon (Rh/C) catalyst

-

Hydrogen gas supply

-

Celite

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 4-bromo-2-nitrophenol (e.g., 50.7 g, 233 mmol) in THF (500 mL) in a round-bottom flask.[8]

-

Add 5% Rh/C catalyst (e.g., 5.00 g) to the solution.[8]

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 11 hours.[8]

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[8]

-

Concentrate the filtrate using a rotary evaporator to yield this compound as a brown solid.[8]

-

Caption: Synthetic workflow for this compound.

Purification and Analysis

Purification of the crude product can be achieved through recrystallization. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are suitable for assessing purity.

Experimental Protocol: HPLC Analysis

While a specific protocol for this compound is not detailed, a general method for bromophenols can be adapted.[10][11]

-

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or UV detector.

-

C8 or C18 reverse-phase column (e.g., Phenomenex C8(2) Luna).[10]

-

-

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water containing 0.05% trifluoroacetic acid.[10]

-

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or mobile phase).

-

Prepare the sample solution by dissolving the synthesized product in the same solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

Purity can be determined by comparing the peak area of the main component to the total peak area.

-

Role in the Synthesis of Enzyme Inhibitors

This compound is a valuable building block in the synthesis of various enzyme inhibitors, highlighting its importance in drug discovery.[12]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.[2][13][14] this compound is a reactant in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives which act as PTP1B inhibitors.[12]

The insulin signaling pathway begins with insulin binding to its receptor, leading to autophosphorylation of tyrosine residues. This activates downstream signaling cascades, including the PI3K/Akt pathway, which ultimately results in glucose uptake and utilization. PTP1B dephosphorylates the insulin receptor, thus attenuating the signal. Inhibition of PTP1B enhances insulin sensitivity.

Caption: PTP1B's role in insulin signaling and its inhibition.

Fructose-1,6-bisphosphatase (FBPase) Inhibitors

FBPase is a rate-controlling enzyme in gluconeogenesis.[15][16] Its inhibition is a therapeutic strategy for managing type 2 diabetes. This compound is used in the synthesis of benzoxazole (B165842) benzenesulfonamides, which are allosteric inhibitors of FBPase.[12][17][18]

Deoxy-xylulose-phosphate Reductoisomerase (DXR) Inhibitors

DXR is an essential enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is present in many pathogens but not in humans.[19][20] This makes it an attractive target for novel antibacterial and antimalarial drugs. This compound serves as a reactant for preparing lipophilic inhibitors of DXR.[12][21]

Chemical Reactivity and Applications

The presence of the amino, hydroxyl, and bromo groups on the aromatic ring makes this compound a versatile chemical intermediate.

-

Electrophilic Aromatic Substitution: The electron-donating amino and hydroxyl groups activate the ring towards further substitution.

-

Diazotization: The amino group can be converted to a diazonium salt, a key intermediate in the synthesis of azo dyes.

-

Nucleophilic Substitution: The bromine atom can be replaced by other functional groups under specific reaction conditions.

-

Coupling Reactions: It is a reactant for Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds.[6]

-

Oxidative Amination: It participates in copper-catalyzed oxidative amination of benzoxazoles.[12]

These reactive properties underpin its use as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[3]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][7] It may also cause an allergic skin reaction and respiratory irritation.[1][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

In case of exposure:

-

Skin contact: Wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes.

-

Ingestion: Seek immediate medical attention.

-

Inhalation: Move to fresh air.

Store in a cool, dry place away from incompatible materials.[7]

References

- 1. This compound | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound, CAS No. 40925-68-6 - iChemical [ichemical.com]

- 5. chembk.com [chembk.com]

- 6. lookchem.com [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound(40925-68-6) 1H NMR spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound = 94 40925-68-6 [sigmaaldrich.com]

- 13. Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of fructose-1,6-bisphosphatase by a new class of allosteric effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Fructose-1,6-bisphosphatase Inhibitors. 2. Design, synthesis, and structure-activity relationship of a series of phosphonic acid containing benzimidazoles that function as 5'-adenosinemonophosphate (AMP) mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr): a review of the synthesis and biological evaluation of recent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase by lipophilic phosphonates: SAR, QSAR, and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Substrate analogs for the investigation of deoxyxylulose 5-phosphate reductoisomerase inhibition: synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-Bromophenol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-bromophenol is a halogenated aromatic organic compound that has garnered significant interest as a versatile intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals, dyes, and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and key characteristics of this compound. It details its physicochemical properties, outlines established experimental protocols for its synthesis, and explores its applications in contemporary research and drug development. The content is structured to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug development, with a focus on data-driven insights and practical methodologies.

History and Discovery

This compound is a synthetic compound, meaning it does not occur naturally in any significant quantities.[1] While the precise date of its first synthesis is not clearly documented in readily available literature, it was likely first prepared for its utility in organic synthesis and the development of novel pharmaceutical agents.[1] Its structural framework, featuring an amino group, a hydroxyl group, and a bromine atom on a phenol (B47542) ring, makes it a valuable precursor for creating more complex molecules.[3] The compound is generally produced through the bromination of amino-substituted phenols or the reduction of nitrophenols under controlled reaction conditions.[1]

Physicochemical Properties

This compound typically appears as a white to light brown or yellow crystalline solid.[1][4] It exhibits slight solubility in water but is more soluble in organic solvents such as ethanol, ether, chloroform, and acetone.[1][4] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNO | [1][3][4][5][6] |

| Molecular Weight | 188.02 g/mol | [3][5][6] |

| Melting Point | 88-90 °C, 128 °C, 130-135 °C, 135-140 °C | [1][4][6][7] |

| Boiling Point | 282.8 °C at 760 mmHg | [1][7] |

| Density | 1.768 g/cm³ | [1] |

| Flash Point | 124.9 °C | [1] |

| CAS Number | 40925-68-6 | [1][3][4][6] |

| PubChem CID | 351840 | [1][3][5] |

| Appearance | Yellow Flake or needle-like crystals, Brownish red powder, White to Gray to Brown powder to crystal | [3][4] |

Synthesis and Experimental Protocols

The primary and most common method for the synthesis of this compound is the reduction of 4-bromo-2-nitrophenol (B183274). This process is favored for its high yield and purity.

Catalytic Hydrogenation of 4-Bromo-2-nitrophenol

A widely cited method for the synthesis of this compound involves the catalytic hydrogenation of 4-bromo-2-nitrophenol.[8]

Experimental Protocol:

-

Reaction Setup: To a solution of 4-bromo-2-nitrophenol (50.7 g, 233 mmol) in tetrahydrofuran (B95107) (THF) (500 mL), add 5% Rhodium on Carbon (Rh/C) (5.00 g).

-

Hydrogenation: Stir the reaction mixture at room temperature for 11 hours under a hydrogen atmosphere.

-

Work-up: Filter the reaction mixture through Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate to yield this compound as a brown solid (43.3 g, 99% yield).[8]

The following diagram illustrates the workflow for this synthesis.

References

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Amino-4-bromo-phenol [chembk.com]

- 5. This compound | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-アミノ-4-ブロモフェノール ≥94% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound CAS#: 40925-68-6 [m.chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Solubility of 2-Amino-4-Bromophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4-Bromophenol, a key intermediate in the pharmaceutical and fine chemical industries. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on compiling existing qualitative information and presenting detailed experimental protocols for the precise determination of this critical parameter in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis, purification, and formulation of this compound, enabling them to establish robust and optimized processes.

Introduction

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility characteristics. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and a hydrogen bond acceptor (oxygen and nitrogen atoms), along with a lipophilic brominated aromatic ring, results in a complex solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 188.02 g/mol | [1] |

| Melting Point | 135-140 °C | [1] |

| Boiling Point | 282.8 °C at 760 mmHg | [1] |

| Appearance | White to light brown crystalline solid | [1] |

| pKa | 9.19 ± 0.18 (Predicted) | [2] |

| LogP | 2.31810 | [1] |

Qualitative Solubility of this compound

Based on available literature, the qualitative solubility of this compound in various solvents is summarized in Table 2. The general principle of "like dissolves like" provides a basis for understanding these observations. The polar functional groups (hydroxyl and amino) contribute to solubility in polar solvents, while the nonpolar bromophenyl ring enhances solubility in less polar environments.

Table 2: Qualitative Solubility of this compound in Common Solvents

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [1][2] |

| Ethanol (cold) | Slightly soluble | [2] |

| Ethanol (hot) | Soluble | [2] |

| Acetone | Soluble | [1] |

| Diethyl Ether | Soluble | [2] |

| Chloroform | Soluble | [2] |

It is important to note that terms like "soluble" and "slightly soluble" are qualitative. For process design and optimization, quantitative data is essential. The following section details a standard protocol for determining the precise solubility of this compound.

Experimental Protocol for Determining Solubility

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute concentration.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a constant temperature orbital shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution using a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, the understanding of which is crucial for its application in various processes.

-

Solvent Polarity: As indicated by the qualitative data, the polarity of the solvent plays a significant role. Polar solvents capable of hydrogen bonding are expected to be effective at solvating the polar functional groups of the molecule.

-

Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, heating can be employed to dissolve a larger amount of this compound, which is a key principle in recrystallization for purification.

-

pH: In aqueous or protic organic solvent systems, the pH can significantly impact solubility. The amino group can be protonated under acidic conditions, and the phenolic hydroxyl group can be deprotonated under basic conditions, both leading to the formation of more polar, and likely more soluble, ionic species.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of this compound being used.

The logical relationship of these factors is depicted in the following diagram.

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in readily accessible literature, this guide provides the necessary framework for researchers to determine this critical parameter. By understanding the qualitative solubility profile and employing the detailed experimental protocol, scientists and drug development professionals can generate reliable and accurate solubility data. This will, in turn, facilitate the optimization of synthetic, purification, and formulation processes involving this important chemical intermediate.

References

An In-depth Technical Guide to the Safe Handling of 2-Amino-4-Bromophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards and essential safety precautions for 2-Amino-4-Bromophenol (CAS No. 40925-68-6). The information is compiled to ensure the safe handling, storage, and disposal of this compound in a laboratory and drug development setting. All quantitative data is summarized for clarity, and logical relationships between hazards and safety measures are visually represented.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. These properties influence its behavior under various conditions and are critical for designing appropriate storage and handling protocols.

| Property | Value | Reference |

| Molecular Formula | C6H6BrNO | [1][2][3][4] |

| Molecular Weight | 188.02 g/mol | [1][2][3] |

| Appearance | White to Gray to Brown powder to crystal | |

| Melting Point | 130-135 °C | [1][3] |

| Boiling Point | 282.8°C at 760 mmHg | [4] |

| Flash Point | 114.1±23.2 °C | [4] |

| Density | 1.8±0.1 g/cm3 | [4] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) or 2-8°C | [1][3][4] |

| Stability | Stable under recommended storage conditions. Light sensitive. | [5] |

Toxicological Data and Hazard Identification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications and associated hazard statements.

| Hazard Classification | GHS Category | Hazard Statement(s) | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning[2][3][4][5][6][7][8][9][10] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning[5][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning[2][3][4][5][6][8][9] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning[2][3][4][5][6][8] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Danger[1][2][3][4][6][8] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Warning[2][3][4][6][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation | Warning[1][3][4][6][8] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | Warning[7] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Kidney) | H373: May cause damage to organs (Kidney) through prolonged or repeated exposure | Warning[7] |

| Hazardous to the Aquatic Environment (Short-term) | Category 1 or 2 | H401: Toxic to aquatic life or H410: Very toxic to aquatic life with long lasting effects | Warning[7][9] |

| Hazardous to the Aquatic Environment (Long-term) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Warning[7] |

Pictograms:

GHS07: Exclamation Mark GHS08: Health Hazard GHS09: Environment

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed literature. However, the hazard classifications provided in the Safety Data Sheets[5][6][7][8][9] indicate that toxicological properties have been determined based on standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

These standardized protocols are designed to ensure the reproducibility and reliability of toxicity data. For instance:

-

Acute Oral Toxicity is typically assessed using OECD Test Guideline 420, 423, or 425.

-

Skin Irritation is often evaluated according to OECD Test Guideline 404.

-

Eye Irritation is commonly determined using OECD Test Guideline 405.

While the specific studies for this compound are not detailed, the GHS classifications are a reliable indicator of its hazardous properties based on such established methodologies.

Safety Precautions and Emergency Procedures

A systematic approach to safety is crucial when handling this compound. The following sections detail the necessary precautions for engineering controls, personal protective equipment, handling and storage, and emergency procedures.

-

Ensure adequate ventilation. Use only outdoors or in a well-ventilated area.[6]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[5]

-

Eye/Face Protection: Wear safety glasses with side-shields (or goggles) conforming to EN166.[5]

-

Skin Protection: Wear protective gloves.[5][9] Long-sleeved clothing is recommended.[5]

-

Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[6] A dust mask type N95 (US) is recommended.[1][3]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid breathing dust/fume/gas/mist/vapors/spray.[6][8] Do not eat, drink or smoke when using this product.[6][9][10] Wash hands thoroughly after handling.[6][9][10]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[6] Store locked up.[6][7] Protect from light.[5] Recommended storage temperatures are between 2-8°C or at room temperature in a cool, dark place (<15°C).[1][3][4]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5][6] If experiencing respiratory symptoms, get emergency medical help immediately.[6]

-

If on Skin: Wash with plenty of soap and water.[5][6][7][9] If skin irritation or rash occurs, get medical help.[6][7] Take off contaminated clothing and wash it before reuse.[6][9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

-

If Swallowed: Rinse mouth.[6][7][9][10] Call a POISON CENTER or doctor if you feel unwell.[5][7][9][10]

Visualizing Hazard-Precaution Relationships

The following diagram illustrates the logical flow from the inherent hazards of this compound to the required safety precautions and emergency responses.

Caption: Hazard to Precaution Workflow for this compound.

References

- 1. This compound = 94 40925-68-6 [sigmaaldrich.com]

- 2. This compound | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-氨基-4-溴酚 ≥94% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. file1.lookchem.com [file1.lookchem.com]

- 9. cochise.edu [cochise.edu]

- 10. cpachem.com [cpachem.com]

The Understated Presence: A Technical Guide to the Natural Occurrence of Brominated Aminophenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated aminophenols, a unique class of halogenated natural products, represent a fascinating and underexplored area of marine biochemistry. Primarily derived from amino acids like tyrosine and tryptophan, these secondary metabolites are distinguished by the presence of one or more bromine atoms on an aromatic ring containing both hydroxyl and amino functionalities. Their discovery is largely concentrated in marine invertebrates, particularly sponges of the order Verongida and red algae of the genus Rhodomela.[1][2][3] These organisms thrive in bromide-rich environments, utilizing enzymatic pathways to incorporate this halogen into their metabolic products.[3] The resulting compounds exhibit a remarkable diversity of chemical structures and a wide array of potent biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects, making them compelling leads for drug discovery and development.[2][3] This guide provides an in-depth overview of their natural sources, biosynthesis, quantitative occurrence, and the experimental methodologies required for their study.

Natural Sources and Biosynthesis

The vast majority of brominated aminophenols have been isolated from marine sponges, especially those belonging to the order Verongida, such as species from the genera Aplysina (formerly Verongia), Pseudoceratina, and Verongula.[1][2][4] Red algae, such as Rhodomela confervoides, are also recognized as a significant source.[5][6]

The biosynthesis of these compounds is believed to originate from fundamental amino acid precursors. In the case of bromotyrosine derivatives, which are the most abundant subclass, the pathway begins with the conversion of phenylalanine to tyrosine.[1] This is followed by one or more electrophilic bromination steps catalyzed by vanadium-dependent bromoperoxidase enzymes. These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species that functionalizes the aromatic ring of the tyrosine molecule. Subsequent enzymatic modifications, including decarboxylations, oxidations, and condensations, lead to the vast structural diversity observed in this compound class.

Quantitative Analysis of Natural Occurrence

The concentration of brominated aminophenols can vary significantly depending on the species, geographical location, and environmental conditions. Detailed quantitative analysis is crucial for assessing the viability of a natural source for compound isolation. A study on the Caribbean marine sponge Verongula rigida provides a clear example of the typical yields for a range of bromotyrosine-derived alkaloids.

| Compound Name | Isolated Mass (mg) | Yield (% w/w of Dry Extract) |

| Aeroplysinin-1 | 2.6 | 2.2% |

| Dihydroxyaerothionin | 0.8 | 0.7% |

| 3,5-dibromo-N,N,N-trimethyltyraminium | 3.4 | 3.3% |

| 3,5-dibromo-N,N,N,O-tetramethyltyraminium | 3.8 | 2.9% |

| Purealidin R | 1.9 | 1.6% |

| 19-deoxyfistularin 3 | 1.4 | 1.2% |

| Purealidin B | 1.7 | 1.4% |

| 11-hydroxyaerothionin | 1.1 | 0.9% |

| Fistularin-3 | 4.2 | 3.5% |

| Table 1: Quantitative yield of bromotyrosine derivatives isolated from the marine sponge Verongula rigida. Data sourced from Galeano et al., 2017.[4][7] |

Experimental Protocols: Isolation and Characterization

The isolation and structural elucidation of brominated aminophenols require a systematic workflow involving extraction, chromatographic purification, and spectroscopic analysis. The following protocol is a representative methodology based on established procedures for isolating bromotyrosine derivatives from marine sponges.[4][7]

Sample Collection and Preparation

-

Collection: Specimens (e.g., Verongula rigida sponge) are collected by hand using SCUBA at a specified depth (e.g., 10 m).

-

Preservation: Immediately after collection, samples are frozen and then lyophilized (freeze-dried) to remove water and preserve the chemical integrity of the metabolites.

-

Grinding: The dried sponge material is ground into a fine powder to maximize the surface area for efficient solvent extraction.

Extraction

-

Solvent Maceration: The powdered sponge material is exhaustively extracted by maceration at room temperature with a polar solvent system, typically a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 1:1 v/v). This process is repeated multiple times (e.g., 3x) to ensure complete extraction of the metabolites.

-

Concentration: The resulting organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude dry extract.

Chromatographic Purification

-

Initial Fractionation: The crude extract is subjected to an initial separation step, such as Vacuum Liquid Chromatography (VLC) over a C18 reversed-phase silica (B1680970) gel. A stepwise gradient of increasing solvent polarity (e.g., from water to methanol to acetonitrile) is used to elute fractions of varying polarity.

-

Semi-Preparative HPLC: Fractions identified as containing the target compounds (e.g., by thin-layer chromatography or analytical HPLC-MS) are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A phenyl-hexyl stationary phase is often effective for separating these aromatic compounds (e.g., Phenomenex Gemini, 10 mm × 250 mm, 5 μm).[4][7]

-

Mobile Phase: A gradient elution system is typically employed. For example, a linear gradient from 20% acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid, TFA) to 100% acetonitrile over 30 minutes.[4][7]

-

Detection: A UV detector is used to monitor the elution of compounds, and fractions corresponding to individual peaks are collected.

-

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS) is used to determine the exact mass and molecular formula of the isolated compounds. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is a key diagnostic feature.[4]

-

Nuclear Magnetic Resonance (NMR): A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed to determine the precise chemical structure, including the connectivity of atoms and stereochemistry. Data is compared with published literature values for known compounds or used to solve the structure of novel metabolites.[4]

Biological Activity and Signaling Pathways

Brominated phenols and their derivatives exhibit a range of biological activities, often by modulating key cellular signaling pathways. For instance, certain bromophenols from the red alga Rhodomela confervoides have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[3] PTP1B is a key negative regulator of the insulin (B600854) signaling pathway; its inhibition enhances insulin sensitivity, making it a therapeutic target for type 2 diabetes.[8][9] These compounds de-repress the insulin signaling cascade by preventing the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, leading to downstream activation of the PI3K-Akt pathway and ultimately increased glucose uptake via GLUT4 translocation.[8][10]

Conclusion and Future Outlook

The marine environment is a prolific source of structurally novel and biologically potent brominated aminophenols. These compounds, primarily produced by sponges and red algae, represent a valuable resource for drug discovery, particularly in the areas of metabolic disease and oncology. The methodologies for their isolation and characterization are well-established, allowing for the consistent procurement of pure compounds for further study. Future research should focus on expanding the exploration of marine biodiversity to identify novel aminophenol scaffolds, elucidating the specific enzymatic machinery responsible for their biosynthesis, and conducting in-depth mechanistic studies to fully understand their therapeutic potential. The integration of genomic and metabolomic approaches will undoubtedly accelerate the discovery and development of the next generation of drugs from these unique marine natural products.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bromophenols from the red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. portlandpress.com [portlandpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00013K [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 2-Amino-4-Bromophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This Nobel Prize-winning reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acid reagents.[1][2] These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Amino-4-Bromophenol with various arylboronic acids. The resulting 2-amino-4-arylphenol scaffold is a key structural motif in many biologically active compounds and functional materials.

The presence of both an amino and a hydroxyl group on the phenyl ring of this compound offers multiple sites for potential side reactions or catalyst inhibition. Therefore, careful selection and optimization of the reaction conditions, including the palladium catalyst, ligand, base, and solvent system, are critical for achieving high yields and purity of the desired biaryl product.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The cycle consists of three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, creating a new diorganopalladium(II) complex. The base is crucial for the activation of the organoboron species.[3]

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired 2-amino-4-arylphenol product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides structurally similar to this compound. This data serves as a valuable reference for optimizing the reaction. It is important to note that yields are highly dependent on the specific boronic acid used and the optimization of reaction parameters.

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 80 | 18 | 80-90 |

| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 24 | 75-85 |

| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 90-98 |

Experimental Protocols

This section provides a general, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF, with or without water)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Reaction Setup:

-

To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

If using a solid palladium catalyst and ligand, add them to the flask.

-

Seal the flask with a rubber septum or cap.

-